

Spectroscopic Profile of Pentyl 2-Butenoate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **pentyl 2-butenoate** (also known as amyl crotonate), a compound of interest in various chemical and pharmaceutical research fields. This document presents a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, including predicted and experimental values, alongside the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **pentyl 2-butenoate**. Due to the limited availability of published experimental NMR and IR spectra for this specific compound, predicted values based on established spectroscopic principles are provided for these techniques. The mass spectrometry data is derived from experimental findings.

Table 1: Predicted ¹H NMR Spectroscopic Data for **Pentyl 2-Butenoate**



Protons	Chemical Shift (ppm)	Multiplicity	Integration
Н-а	~5.8	Doublet of Triplets	1H
H-b	~6.9	Doublet of Quartets	1H
Н-с	~4.1	Triplet	2H
H-d	~1.6	Quintet	2H
Н-е	~1.3	Sextet	2H
H-f	~0.9	Triplet	3H
H-g	~1.8	Doublet of Doublets	3H

Table 2: Predicted ¹³C NMR Spectroscopic Data for Pentyl 2-Butenoate

Carbon	Chemical Shift (ppm)
C-1	~166
C-2	~123
C-3	~145
C-4	~18
C-5	~64
C-6	~28
C-7	~22
C-8	~14
C-9	~18

Table 3: Predicted IR Spectroscopic Data for Pentyl 2-Butenoate



Functional Group	Wavenumber (cm⁻¹)	Intensity
C=O (Ester)	1725-1715	Strong
C=C (Alkene)	1655-1645	Medium
C-O (Ester)	1260-1160	Strong
=C-H bend	970-960	Strong
C-H stretch (sp³)	2960-2850	Medium-Strong
C-H stretch (sp²)	3040-3010	Medium

Table 4: Experimental Mass Spectrometry (GC-MS) Data for Pentyl 2-Butenoate

m/z	Relative Intensity	Ion Fragment
41	381	[C ₃ H ₅] ⁺
69	999	[C ₄ H ₅ O] ⁺
70	175	[C ₅ H ₁₀] ⁺
87	646	[C ₄ H ₇ O ₂] ⁺

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **pentyl 2-butenoate** would be prepared by dissolving a small sample (typically 5-25 mg) in a deuterated solvent (e.g., CDCl₃) within an NMR tube. The spectrum would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, the spectral width would be set to encompass the expected chemical shift range (0-10 ppm). For ¹³C NMR, a wider spectral width (0-200 ppm) would be used. Data processing would involve Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported relative to tetramethylsilane (TMS) as an internal standard (0 ppm).



Infrared (IR) Spectroscopy

The IR spectrum of liquid **pentyl 2-butenoate** would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A drop of the neat liquid would be placed between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory could be used, where a small drop of the sample is placed directly on the ATR crystal. A background spectrum of the empty salt plates or ATR crystal would be recorded and subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum. The spectral range is typically 4000-400 cm⁻¹.

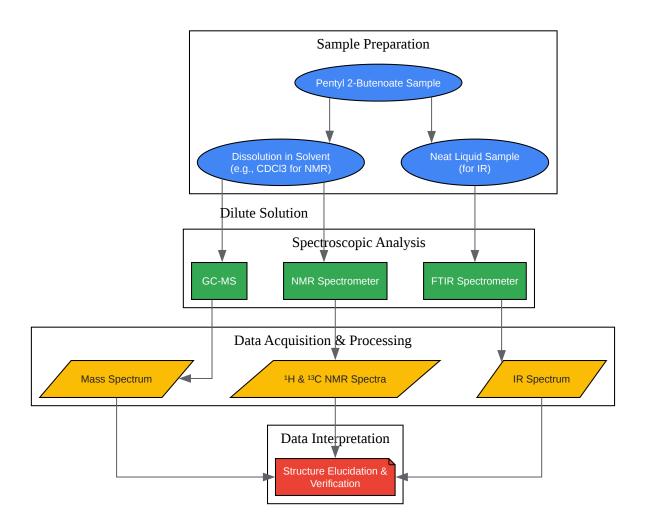
Mass Spectrometry (MS)

The mass spectrum would be acquired using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). A dilute solution of **pentyl 2-butenoate** in a volatile organic solvent (e.g., dichloromethane or diethyl ether) would be injected into the GC. The compound would be separated from the solvent and any impurities on a capillary column and then introduced into the mass spectrometer. Electron Ionization (EI) at 70 eV would be used to fragment the molecule. The resulting charged fragments are separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **pentyl 2-butenoate**.





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Caption: Workflow for Spectroscopic Analysis of **Pentyl 2-Butenoate**.

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